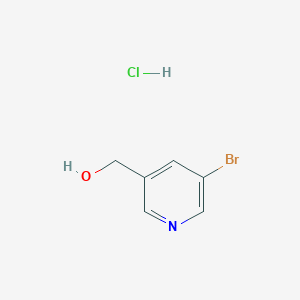











|
REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]1[CH:10]=[C:9]([Br:11])[CH:8]=[N:7][CH:6]=1)C.[BH4-].[Na+].[ClH:15].[OH-].[Na+].Cl.CCO>C(O)C.O>[ClH:15].[Br:11][C:9]1[CH:10]=[C:5]([CH2:4][OH:3])[CH:6]=[N:7][CH:8]=1 |f:1.2,4.5,6.7,10.11|
|


|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CN=CC(=C1)Br)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
HCl EtOH
|
|
Quantity
|
62 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CCO
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
added portionwise over 30 min. at 20° C
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
was added slowly (over 20 min)
|
|
Duration
|
20 min
|
|
Type
|
STIRRING
|
|
Details
|
this mixture was stirred for 2 h at ambient temperature
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the alcohol the aqueous phase
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with dichloromethane (4×150 ml)
|
|
Type
|
WASH
|
|
Details
|
the combined extracts were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried with Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting yellow oil was dissolved in a small volume of ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
to afford
|
|
Type
|
CUSTOM
|
|
Details
|
after removal of solvent
|
|
Type
|
CUSTOM
|
|
Details
|
drying under high vacuum at 50° C. for 16 h
|
|
Duration
|
16 h
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.BrC=1C=C(C=NC1)CO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |